molecular formula C25H45NO2 B12524005 1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- CAS No. 723238-98-0

1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]-

Cat. No.: B12524005
CAS No.: 723238-98-0
M. Wt: 391.6 g/mol
InChI Key: FOSPLAWGLFKYCR-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular arrangement, which includes a propanediol backbone with an amino group and a tetradecylphenyl substituent.

Preparation Methods

The synthesis of 1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- involves several steps. One common method includes the reaction of 1,3-propanediol with an appropriate amine and a tetradecylphenyl derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .

Chemical Reactions Analysis

1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of polymers, surfactants, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- involves its interaction with specific molecular targets. The amino group and the phenyl ring play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- can be compared with other similar compounds, such as:

Properties

CAS No.

723238-98-0

Molecular Formula

C25H45NO2

Molecular Weight

391.6 g/mol

IUPAC Name

2-amino-2-[2-(4-tetradecylphenyl)ethyl]propane-1,3-diol

InChI

InChI=1S/C25H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-15-17-24(18-16-23)19-20-25(26,21-27)22-28/h15-18,27-28H,2-14,19-22,26H2,1H3

InChI Key

FOSPLAWGLFKYCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N

Origin of Product

United States

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